Product packaging for 4,6-Dichloro-2-methylpyrimidine(Cat. No.:CAS No. 1780-26-3)

4,6-Dichloro-2-methylpyrimidine

Cat. No.: B042779
CAS No.: 1780-26-3
M. Wt: 163 g/mol
InChI Key: FIMUTBLUWQGTIJ-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Science

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental scaffold in the realm of medicinal and materials science. wjahr.comnih.gov These heterocycles are of immense interest to organic and medicinal chemists due to their wide range of biological activities. nih.gov The pyrimidine motif is a crucial component of natural and synthetic compounds that exhibit therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antibacterial activities. wjahr.comnih.gov Their significance is underscored by their presence in the very building blocks of life, DNA and RNA, where the pyrimidine bases cytosine, thymine, and uracil (B121893) are found. nih.govslideshare.net This inherent biological relevance allows pyrimidine derivatives to readily interact with enzymes and other biomolecules within the cell. nih.gov

In the field of medicinal chemistry, numerous FDA-approved drugs incorporate the pyrimidine scaffold, and research continues to expand its applications against a variety of diseases. nih.govarabjchem.org Beyond its therapeutic relevance, the pyrimidine core is also gaining traction among material scientists for its potential in developing intriguing optical applications and chemosensors. rsc.org

Significance of Halogenated Pyrimidines as Synthetic Intermediates

Halogenated pyrimidines are exceptionally valuable as synthetic intermediates in organic chemistry. nih.gov The presence of halogen atoms on the pyrimidine ring provides reactive sites for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. rsc.org This reactivity allows for the straightforward introduction of diverse functional groups, enabling the synthesis of complex molecules with tailored properties.

These halogenated derivatives are foundational components for the synthesis of intricate natural products and pharmaceutical drugs. rsc.org For instance, they are instrumental in creating functionalized pyrazolo[1,5-a]pyrimidines, a class of compounds known for various biological activities. nih.gov The ability to selectively modify the pyrimidine core through its halogenated intermediates makes them a cornerstone in the development of new therapeutic agents and advanced materials. nih.gov

Historical Context of 4,6-Dichloro-2-methylpyrimidine Discovery and Early Applications

While the detailed historical account of the specific discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry. The term "pyrimidine" itself was coined by Pinner in 1884. wjahr.com The initial synthesis of this compound likely occurred as part of systematic studies into the halogenation of pyrimidine rings to explore their synthetic utility.

Early applications of this compound were primarily as a versatile building block for creating more complex molecules. chemicalbook.compharmaffiliates.com Its bifunctional nature, with two reactive chlorine atoms, made it an attractive starting material for the synthesis of various disubstituted pyrimidine derivatives. One of the notable early and ongoing applications of this compound is in the synthesis of the anticancer drug Dasatinib and its derivatives, highlighting its importance as a key pharmaceutical intermediate. chemicalbook.compharmaffiliates.com A common synthetic route to this compound involves the reaction of 4,6-dihydroxy-2-methylpyrimidine (B75791) with a chlorinating agent like thionyl chloride. chemicalbook.com An alternative method utilizes triphosgene (B27547), which is considered a safer and more environmentally friendly option compared to reagents like phosphorus oxychloride (POCl3) or phosgene (B1210022). google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2 B042779 4,6-Dichloro-2-methylpyrimidine CAS No. 1780-26-3

Properties

IUPAC Name

4,6-dichloro-2-methylpyrimidine
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InChI

InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMUTBLUWQGTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284149
Record name 4,6-Dichloro-2-methylpyrimidine
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-26-3
Record name 4,6-Dichloro-2-methylpyrimidine
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Record name 4,6-Dichloro-2-methylpyrimidine
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Record name 1780-26-3
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Record name 4,6-Dichloro-2-methylpyrimidine
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Record name 4,6-DICHLORO-2-METHYLPYRIMIDINE
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Advanced Synthetic Methodologies for 4,6 Dichloro 2 Methylpyrimidine

Precursor Synthesis and Optimization

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (B75791) from Acetamidine (B91507) Hydrochloride and Diethyl Malonate.researchgate.netgoogle.comasianpubs.orgepa.govresearchgate.netchemicalbook.com

The synthesis of 4,6-dihydroxy-2-methylpyrimidine is a critical initial step, commonly achieved through the condensation reaction of acetamidine hydrochloride and diethyl malonate. researchgate.netasianpubs.orgepa.gov This process is conducted in the presence of a strong base, typically sodium methoxide (B1231860), within an alcoholic solvent like methanol (B129727). researchgate.netasianpubs.orggoogle.com The resulting intermediate is then acidified to yield the desired dihydroxypyrimidine precursor.

Reaction Conditions and Yield Optimization (e.g., Sodium Methoxide Concentration, Temperature, pH Control).asianpubs.orgepa.govmdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4,6-dihydroxy-2-methylpyrimidine. Key parameters that are manipulated include the concentration of sodium methoxide, reaction temperature, and pH control during the workup process. researchgate.netgoogle.com

Studies have shown that the concentration of sodium methoxide in methanol significantly influences the reaction's efficiency. researchgate.net A systematic study employing the Taguchi experimental design method identified an optimal sodium methoxide concentration of 18% as a key factor in maximizing the yield. researchgate.net The reaction is typically initiated at a low temperature, often under ice bath conditions, before being allowed to warm to a controlled temperature, for instance, between 18-25 °C, for a specific duration of 3 to 5 hours. google.comgoogle.com

The molar ratio of the reactants is another critical factor. Research indicates that a diethyl malonate to acetamidine hydrochloride molar ratio of 1.4 is optimal. researchgate.net After the initial reaction, the methanol is often removed under reduced pressure. google.comgoogle.com The subsequent step involves dissolving the residue in water and carefully adjusting the pH to a range of 1-2 with an acid, such as hydrochloric acid, at a reduced temperature of around 0 °C to induce crystallization of the product. google.comgoogle.com Following these optimized parameters has been reported to achieve yields as high as 88.5% to 91.2%. asianpubs.orgepa.govresearchgate.net

The reaction time has also been a subject of optimization studies. It has been demonstrated that a reaction time of 3 hours can produce a maximal yield of 85%, a significant reduction from longer reaction times, which in turn reduces operational costs.

Table 1: Optimized Parameters for 4,6-Dihydroxy-2-methylpyrimidine Synthesis
ParameterOptimized Value/RangeSource
Sodium Methoxide Concentration18% researchgate.net
Reaction Temperature18-25 °C google.comgoogle.com
Reaction Time3-5 hours google.comgoogle.com
DEM/Ace·HCl Molar Ratio1.4 researchgate.net
Crystallization pH1-2 google.comgoogle.com
Crystallization Temperature0 °C google.comgoogle.com
Maximal Yield88.5% - 91.2% asianpubs.orgepa.govresearchgate.net
Purification Techniques for 4,6-Dihydroxy-2-methylpyrimidine.asianpubs.orgepa.govmdpi.com

After synthesis, purification of 4,6-dihydroxy-2-methylpyrimidine is essential to ensure it is suitable for subsequent reactions. The primary purification method involves crystallization. google.comgoogle.com Once the reaction is complete and the pH is adjusted, the precipitated solid is collected by suction filtration. google.comgoogle.com

The crude product is then subjected to a series of washing steps to remove impurities. A common procedure involves washing the filtered solid sequentially with chilled water and then with ice-cold methanol at a temperature between 0-5 °C. google.comgoogle.com This process effectively removes unreacted starting materials and by-products. Finally, the purified white solid is dried to obtain 4,6-dihydroxy-2-methylpyrimidine. google.comgoogle.com The purity of the final product is often confirmed using analytical techniques such as spectroscopy and elemental analysis.

Table 2: Purification Steps for 4,6-Dihydroxy-2-methylpyrimidine
StepDescriptionSource
FiltrationSuction filtration to collect the precipitated solid. google.comgoogle.com
WashingSequential washing with chilled water and ice-cold methanol (0-5 °C). google.comgoogle.com
DryingDrying of the washed solid to yield the final product. google.comgoogle.com

Alternative Routes to Dihydroxypyrimidine Precursors.nih.gov

While the condensation of acetamidine hydrochloride and diethyl malonate is a prevalent method, alternative synthetic routes to dihydroxypyrimidine precursors exist. One such method involves the reaction of dimethyl malonate and formamide (B127407) in a sodium methoxide-methanol solution. researchgate.net This process has been optimized to address issues of low yield and high cost associated with other methods. researchgate.net Optimal conditions for this alternative route were found to be a 30% sodium methoxide concentration in methanol, a reaction temperature of 70 °C, and a total reaction time of 2.5 hours, resulting in a yield of 82.09%. researchgate.net

Another approach described in the literature is the reaction of malonic acid diamide (B1670390) with ethyl formate (B1220265) in the presence of sodium ethoxide in ethanol (B145695), which also yields 4,6-dihydroxypyrimidine. google.com Furthermore, processes utilizing phosgene (B1210022) in the presence of quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts have been developed for the synthesis of dichloropyrimidines from dihydroxypyrimidines. google.com These alternative pathways offer flexibility in starting materials and reaction conditions, potentially providing more economical or environmentally friendly options for producing dihydroxypyrimidine precursors. researchgate.netgoogle.com

Chlorination Strategies for 4,6-Dichloro-2-methylpyrimidine

Phosphorus Oxychloride (POCl₃) Mediated Chlorination.epa.govresearchgate.netgoogle.com

The conversion of 4,6-dihydroxy-2-methylpyrimidine to this compound is a crucial step, and the use of phosphorus oxychloride (POCl₃) is a well-established and widely used method for this chlorination. mdpi.comnih.gov This reaction is a standard procedure for preparing chlorinated pyrimidines and typically involves heating the dihydroxy-pyrimidine substrate in an excess of POCl₃. mdpi.com

The reaction is often carried out in the presence of an organic base, such as N,N-diethylaniline or pyridine (B92270), which acts as an acid scavenger. google.commdpi.com In some procedures, the reaction mixture is heated to reflux for several hours to ensure complete conversion. google.com An alternative, solvent-free approach involves heating the hydroxy-containing substrate with an equimolar amount of POCl₃ in a sealed reactor at high temperatures, with pyridine serving as the base. mdpi.com This method is suitable for large-scale preparations. mdpi.com

After the chlorination reaction is complete, the excess POCl₃ is typically removed by distillation under reduced pressure. chemicalbook.com The residue is then carefully quenched with cold water or poured onto ice. chemicalbook.commdpi.com The resulting crude this compound can be purified by various methods, including recrystallization from solvents like petroleum ether or purification via column chromatography, to yield the final product as a white solid. researchgate.netchemicalbook.com Yields for this chlorination step are reported to be as high as 82.6% to 94%. asianpubs.orgepa.govchemicalbook.com

Table 3: Conditions for POCl₃ Mediated Chlorination
ParameterConditionSource
Chlorinating AgentPhosphorus Oxychloride (POCl₃) mdpi.comnih.gov
BaseN,N-diethylaniline or Pyridine google.commdpi.com
TemperatureReflux or 140 °C (sealed reactor) google.commdpi.com
Reaction Time6-8 hours (reflux) or 2 hours (sealed reactor) google.commdpi.com
PurificationRecrystallization or Column Chromatography researchgate.netchemicalbook.com
Yield82.6% - 94% asianpubs.orgepa.govchemicalbook.com
Reaction Mechanism and Conditions

The traditional and widely utilized method for the synthesis of this compound involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comresearchgate.net

The reaction with thionyl chloride is typically conducted in a solvent like acetonitrile (B52724) at elevated temperatures, for instance, 80°C for several hours. chemicalbook.com The completion of the reaction is monitored using thin-layer chromatography (TLC). chemicalbook.com Upon completion, the excess thionyl chloride is removed, often by distillation under reduced pressure, and the resulting residue is carefully introduced into ice water to precipitate the product. chemicalbook.com The solid this compound is then collected by filtration and purified, for example, through column chromatography. chemicalbook.com

Another common approach employs phosphorus oxychloride (POCl₃). researchgate.net The reaction involves heating the 4,6-dihydroxy-2-methylpyrimidine in excess POCl₃, often in the presence of a base like pyridine. nih.gov A solvent-free method using equimolar amounts of POCl₃ and pyridine has been developed, which involves heating the mixture in a sealed reactor at high temperatures (140–160 °C) for a couple of hours. nih.gov

The initial step in the synthesis of the precursor, 4,6-dihydroxy-2-methylpyrimidine, often involves the cyclization of acetamidine hydrochloride with a malonic ester derivative, such as dimethyl malonate or diethyl malonate, in the presence of a strong base like sodium methoxide in a solvent like methanol. asianpubs.orggoogle.com This reaction is typically carried out at room temperature for several hours. google.com

Optimization of Reagent Stoichiometry and Reaction Parameters

Optimizing reagent stoichiometry and reaction parameters is critical for maximizing yield, minimizing byproducts, and ensuring cost-effectiveness and safety. Design of Experiments (DoE) is a powerful methodology for systematically exploring the effects of various factors on a reaction's outcome, such as reagent equivalents and temperature, to identify optimal conditions. nih.gov

In the synthesis of 4,6-dihydroxy-2-methylpyrimidine, the molar ratio of reactants is a key parameter. For instance, a described procedure uses sodium methoxide, dimethyl malonate, and acetamidine hydrochloride. google.com The reaction temperature and time are also crucial, with typical conditions being 18-25°C for 3-5 hours. google.com

For the chlorination step using POCl₃, a significant advancement is the use of equimolar amounts of the reagent relative to the hydroxyl groups of the pyrimidine (B1678525) precursor, in the presence of an equivalent of a base like pyridine. nih.gov This is a departure from older methods that often used a large excess of POCl₃. nih.gov This optimization reduces waste and simplifies the work-up procedure. The reaction temperature and duration are also optimized, with heating at 160°C for 2 hours in a sealed reactor proving effective. nih.gov

The table below illustrates an example of reaction optimization for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, showcasing how variations in reactant quantities can be explored to achieve high yields.

EntrySodium Methoxide (mol)Dimethyl Malonate (mol)Acetamidine Hydrochloride (mol)Reaction Time (h)Yield (%)Reference
10.340.10.1486 google.com
211.252.55586 google.com

Triphosgene-Mediated Chlorination

Triphosgene (B27547), a solid and safer alternative to gaseous phosgene, has emerged as a valuable reagent for the chlorination of hydroxypyrimidines. google.comresearchgate.net

Comparative Analysis with POCl₃ and Phosgene (Environmental and Safety Considerations)

Traditionally, reagents like phosphorus oxychloride (POCl₃) and phosgene have been used for the chlorination of hydroxypyrimidines. google.com However, these substances pose significant environmental and safety hazards. POCl₃ generates phosphorus-containing waste, and phosgene is an extremely toxic gas. google.comgoogle.com

Triphosgene, being a stable solid, is easier and safer to handle, transport, and store than gaseous phosgene. google.comresearchgate.net Its use can circumvent the complex handling procedures required for phosgene and reduce the generation of hazardous waste associated with POCl₃. google.comgoogle.com While triphosgene is considered a safer alternative, it is crucial to recognize that it can decompose to form phosgene, especially at elevated temperatures or in the presence of certain catalysts. researchgate.netorgsyn.org Therefore, a thorough hazard analysis is essential before its implementation in any chemical process. researchgate.net

The following table provides a comparative overview of these chlorinating agents:

Chlorinating AgentPhysical StateKey Safety/Environmental ConcernsAdvantagesReference
Phosphorus Oxychloride (POCl₃) LiquidGenerates phosphorus-containing waste; corrosive.Readily available. google.comgoogle.com
**Phosgene (COCl₂) **GasExtremely toxic; requires specialized handling.Highly reactive. google.comgoogle.com
Triphosgene (BTC) SolidCan decompose to phosgene; water-reactive.Safer to handle and store than phosgene. google.comresearchgate.netorgsyn.org
Process Development for Industrial Scale-Up

The use of triphosgene for the synthesis of this compound has been developed with industrial scale-up in mind. google.com A patented method describes a process that is safe, easy to operate, and has a simple synthesis process suitable for industrial production. google.com

The process involves reacting 4,6-dihydroxy-2-methylpyrimidine with a triphosgene solution in a suitable solvent like dichloroethane, in the presence of a base such as N,N-diethylaniline, under reflux conditions for several hours. google.com The molar ratios of the reactants are optimized, for example, a molar ratio of 1:2-3:2-3 for 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and triphosgene, respectively. google.com

The reaction work-up involves washing the reaction mixture, drying the organic layer, and then concentrating and recrystallizing the product to obtain solid this compound with a high yield and purity. google.com For instance, one described procedure reports a yield of 92%. google.com

Emerging Chlorination Reagents and Techniques

Research into new chlorination methods continues to evolve, aiming for milder conditions, higher selectivity, and improved environmental profiles. While not yet standard for the industrial synthesis of this compound, some emerging techniques in the broader field of pyrimidine and heterocyclic chemistry are noteworthy.

One area of development is the use of hypervalent iodine(III) reagents, which can facilitate halogenation under aqueous and ambient conditions. rsc.org For example, a protocol using phenyliodine diacetate (PIDA) and potassium halides in water has been developed for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines. rsc.org This method is environmentally friendly, utilizing a green solvent and non-toxic reagents. rsc.org

Another novel approach involves the use of m-chloroperbenzoic acid (MCPBA) in aprotic solvents for the chlorination of pyrimidine and purine (B94841) nucleosides. osti.gov This method offers mild reaction conditions, short reaction times, and good to excellent yields. osti.gov

These emerging methods highlight the ongoing efforts to develop more sustainable and efficient chlorination protocols that could potentially be adapted for the synthesis of this compound in the future.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to create more sustainable and environmentally friendly processes. rasayanjournal.co.inmdpi.com These approaches focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable feedstocks. rasayanjournal.co.in

For the synthesis of this compound and related compounds, several green chemistry strategies can be implemented:

Use of Safer Reagents: The replacement of highly toxic reagents like phosgene with a safer alternative like triphosgene is a prime example of a green chemistry approach. google.com

Solvent-Free or Greener Solvents: The development of solvent-free reaction conditions, such as the chlorination of hydroxypyrimidines using equimolar POCl₃ in a sealed reactor, significantly reduces solvent waste. nih.gov When solvents are necessary, the use of greener alternatives is encouraged. mdpi.com Water is an ideal green solvent, and its use in halogenation reactions with hypervalent iodine reagents is a promising development. rsc.org

Catalysis: The use of catalysts can lead to more efficient reactions with lower energy consumption and less waste. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. rasayanjournal.co.inmdpi.com

The adoption of these green chemistry principles not only minimizes the environmental impact of producing this compound but can also lead to safer and more economically viable manufacturing processes. rasayanjournal.co.in

Chemical Reactivity and Transformation Pathways of 4,6 Dichloro 2 Methylpyrimidine

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most significant reaction pathway for 4,6-dichloro-2-methylpyrimidine. A variety of nucleophiles, including amines, alkoxides, thiolates, and carbon nucleophiles, can displace one or both of the chlorine atoms, allowing for the synthesis of mono- and di-substituted pyrimidines. mdpi.comresearchgate.net

Amination of this compound is a common method for the synthesis of aminopyrimidine derivatives, which are prevalent in many biologically active compounds. mdpi.com These reactions can be performed with primary and secondary amines and can lead to either mono- or di-substituted products depending on the reaction conditions and stoichiometry.

The reaction of this compound with one equivalent of a primary or secondary amine typically results in the formation of a mono-aminated product. The introduction of the first amino group deactivates the second chloro-position towards further substitution due to its electron-donating effect, often requiring more forcing conditions or catalytic methods to achieve di-substitution. google.com

Catalyst-free monoamination can be achieved, for instance, by reacting 4,6-dichloropyrimidine (B16783) with various adamantane-containing amines in the presence of a base like potassium carbonate in DMF at elevated temperatures. nih.gov The yields of these reactions are influenced by the steric hindrance of the amine. nih.gov For example, sterically unhindered amines can give nearly quantitative yields, while bulkier amines result in lower yields. nih.gov The reaction with diamines can also be controlled to achieve selective mono-heteroarylation. nih.gov

Di-amination, or the substitution of both chlorine atoms, can be accomplished by using an excess of the amine or by employing catalytic methods, particularly for the introduction of the second amino group. google.comnih.gov For instance, the reaction of 4,6-dichloropyrimidine with an excess of various diamines in the presence of cesium carbonate can lead to the quantitative formation of N,N′-bis(6-chloropyrimidin-4-yl) derivatives. nih.gov

Table 1: Examples of Mono-amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines Catalyst-free conditions: 4 equiv. K₂CO₃, DMF, 140 °C.

AmineProductYield (%)Reference
1-Adamantylmethanamine4-Chloro-N-(adamantan-1-ylmethyl)-6-aminopyrimidine~100 nih.gov
N-(1-Adamantyl)acetamide4-Chloro-N-(1-adamantyl)-6-aminopyrimidine65 nih.gov
N-Methyl-1-(adamantan-1-yl)methanamine4-Chloro-N-methyl-N-(adamantan-1-ylmethyl)-6-aminopyrimidine75 nih.gov

Amination Reactions

Regioselectivity and Steric Effects (C-4 vs. C-6 Reactivity)

In this compound, the C-4 and C-6 positions are electronically equivalent. Therefore, in mono-substitution reactions, regioselectivity is primarily dictated by steric factors. The methyl group at the C-2 position is relatively small and exerts minimal steric influence on the C-4 and C-6 positions. Consequently, the regioselectivity is often governed by the steric bulk of the attacking nucleophile. nih.govnih.gov

When an unsymmetrical amine is used, the reaction will preferentially occur at the less sterically hindered site of the amine. For the pyrimidine (B1678525) ring itself, if it were unsymmetrically substituted at other positions, the incoming nucleophile would preferentially attack the less sterically hindered chloro-position. nih.gov In the case of 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. mdpi.comnih.gov However, for the symmetrical 4,6-dichloro isomer, a mixture of products is not a concern upon mono-substitution. The primary factor influencing the rate and yield is the steric hindrance of the amine nucleophile itself. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds and are especially useful for the synthesis of di-aminopyrimidines. mdpi.comnih.gov As mentioned, the introduction of a second amino group via nucleophilic aromatic substitution is often challenging due to the deactivating effect of the first amino group. google.com The Buchwald-Hartwig reaction overcomes this limitation, allowing for the efficient coupling of a second amine to the mono-amino-chloro-pyrimidine intermediate. mdpi.comorganic-chemistry.org

These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand like BINAP or DavePhos, and a base such as NaOtBu or K₂CO₃. nih.govmdpi.comnih.gov The choice of ligand and reaction conditions can be optimized to achieve high yields for the di-substituted product. google.com For example, the amination of 4-amino-6-chloropyrimidine (B18116) derivatives with adamantane-containing amines has been successfully achieved using a Pd(0)/DavePhos catalytic system. nih.gov Similarly, macrocyclic compounds containing pyrimidine fragments have been formed from the reaction of equimolar amounts of 4,6-dichloropyrimidine and diamines in the presence of Pd(0) complexes. nih.gov

Table 2: Examples of Palladium-Catalyzed Diamination of 4,6-Dichloropyrimidine Derivatives

SubstrateAmineCatalyst SystemBaseYield (%)Reference
4-Amino-6-chloropyrimidine derivativeAdamantane-containing aminePd(0)/DavePhos-40-60 nih.gov
4,6-DichloropyrimidineDiaminePd(dba)₂/BINAPCs₂CO₃Low nih.gov

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atoms of this compound can be displaced by oxygen and sulfur nucleophiles. Alkoxylation and thiolation reactions provide routes to 4,6-dialkoxy- and 4,6-dithio-substituted pyrimidines, respectively. These reactions typically proceed via the SNAr mechanism.

For instance, in the related compound 4,6-dichloro-2-(methylthio)pyrimidine, the two chlorine atoms can be smoothly displaced by benzyloxy groups upon treatment with benzyl (B1604629) alcohol and sodium hydride, affording the 4,6-bis(benzyloxy) derivative in high yield. arkat-usa.org It is expected that this compound would undergo a similar reaction with various alkoxides. In another example, solvolysis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) in methanol (B129727) or ethanol (B145695) in the presence of sodium hydroxide (B78521) resulted in the substitution of one chlorine atom by a methoxy (B1213986) or ethoxy group. mdpi.com The reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with alkoxides and thiolates have also been reported, indicating the general susceptibility of the 4- and 6-positions to attack by these nucleophiles. researchgate.net

The introduction of carbon-based functional groups onto the pyrimidine ring can be achieved through reactions with carbon nucleophiles. These transformations are valuable for extending the carbon skeleton and creating more complex molecules.

Cyanation: The chloro groups can be substituted by a cyano group. While direct SNAr with cyanide salts can be challenging, palladium-catalyzed cyanation is a well-established method for aryl and heteroaryl chlorides. nih.govresearchgate.net Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are often used in these reactions. nih.govresearchgate.net For example, the displacement of a sulfone group at the C-2 position of a pyrimidine with potassium cyanide (KCN) has been demonstrated, suggesting that the chloro groups at C-4 and C-6 could be similarly displaced under appropriate conditions. arkat-usa.org

Carbon-Carbon Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds at the C-4 and C-6 positions. These reactions involve the coupling of the dichloropyrimidine with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. mdpi.com This methodology allows for the synthesis of 4-aryl- and 4,6-diarylpyrimidines. A two-step procedure involving a Suzuki-Miyaura coupling followed by hydrodechlorination has been described for the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine. The reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to control the outcome and yield of mono- or di-arylated products. mdpi.com

Grignard reagents have also been reported to react with related dichloropyrimidines, offering another route for C-C bond formation. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For this compound, these reactions primarily occur at the chlorinated positions, with the reactivity of the C4/C6 positions often being distinguishable from the C2 position in other pyrimidine systems.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds between organoboron compounds and organic halides. In the context of dichloropyrimidines, this reaction allows for the selective arylation or heteroarylation at the chloro-substituted positions.

The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a closely related analogue, with various arylboronic acids has been investigated, providing insights into the reactivity of the C4 and C6 chloro groups. Good yields were obtained using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane. Notably, electron-rich boronic acids generally provided better yields. mdpi.com

For 2,4-dichloropyrimidine, a one-pot, regioselective double Suzuki coupling has been developed. This process highlights the differential reactivity of the chloro positions, with the initial coupling favoring the C4 position. mdpi.com This regioselectivity is crucial when designing synthetic routes for unsymmetrically substituted pyrimidines.

Table 1: Examples of Suzuki-Miyaura Coupling with a Dichloropyrimidine Derivative

EntryArylboronic AcidBaseSolventYield (%)
14-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane60
24-Methylphenylboronic acidK₃PO₄1,4-Dioxane40
3Phenylboronic acidK₃PO₄1,4-Dioxane36
44-Fluorophenylboronic acidK₃PO₄DMF20

Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), base (2.0 eq), solvent, 70-80 °C, 18-22 h. Data sourced from mdpi.com.

Stille Cross-Coupling

The Stille coupling involves the reaction of organostannanes with organic halides, catalyzed by palladium complexes. This reaction is known for its tolerance of a wide variety of functional groups. For halopyrimidines, the reactivity order is generally I > Br > Cl, and the C4/C6 positions are typically more reactive than the C2 position. scispace.com This allows for regioselective coupling reactions. For instance, in 5-bromo-2,4-dichloropyrimidine, the substitution occurs preferentially at the C4-chloro position, followed by the C5-bromo, and lastly the C2-chloro position. scispace.com While specific examples with this compound are not extensively detailed in the provided search results, the general principles of reactivity for dichloropyrimidines suggest that selective mono- or di-substitution should be achievable by controlling the stoichiometry of the organotin reagent and the reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. The reactivity of halopyrimidines in Sonogashira coupling follows a similar trend to other cross-coupling reactions, with the C4 and C6 positions being more susceptible to substitution than the C2 position. While direct experimental data for this compound is scarce in the provided results, the general reactivity patterns of dichloropyrimidines suggest its utility in this transformation for the introduction of alkynyl moieties.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by nickel or palladium complexes. organic-chemistry.org This method is valued for the high reactivity of the organozinc nucleophiles. The cross-coupling of 4-amino-6-chloropyrimidines with aryl halides using a nickel(II) catalyst and a sacrificial iron anode has been demonstrated to produce 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov Although this example involves a different substituent at the C2 and C4 positions, it highlights the feasibility of using chloropyrimidines as substrates in Negishi-type reactions. The principles of regioselectivity observed in other cross-coupling reactions of dichloropyrimidines are expected to apply.

Hiyama Coupling

The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org An efficient synthesis of C2-aryl pyrimidine derivatives has been developed via palladium-catalyzed Hiyama coupling of 2-chloropyrimidines with organosilanes in the presence of CuCl and TBAF, affording products in good to excellent yields. researchgate.net This demonstrates the viability of using chloropyrimidines as electrophiles in Hiyama couplings. The reaction shows good functional group tolerance, and the electronic and steric effects of substituents on the 2-chloropyrimidine (B141910) seem to be negligible for the transformation. researchgate.net This suggests that this compound would be a suitable substrate for selective functionalization at the C4 and C6 positions.

Catalytic Systems and Ligand Effects in Cross-Coupling Reactions

The choice of catalyst and ligand is paramount in controlling the outcome of cross-coupling reactions involving di- and polyhalogenated heteroarenes. Ligands can influence the catalyst's activity, stability, and, crucially, its regioselectivity.

For dichloropyridines and dichloropyrimidines, cross-coupling typically occurs at the C—X bond adjacent to a nitrogen atom. researchgate.net However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. researchgate.net This ligand-controlled selectivity allows for the installation of aryl, heteroaryl, and alkyl groups at the C4 position while retaining the chloride at C2 for subsequent transformations.

In some cases, ligand-free conditions, often referred to as "Jeffery" conditions, can dramatically enhance selectivity. For Suzuki couplings of 2,5-dichloropyridine (B42133) and 2,5-dichloropyrimidine, these conditions have enabled unprecedented C5-selective cross-coupling. researchgate.net The nature of the palladium catalyst precursor and the choice of base and solvent are critical parameters that are optimized for each specific transformation. The development of highly active catalysts composed of palladium and dialkylbiphenylphosphine ligands has enabled the efficient coupling of challenging heterocyclic substrates, including those with basic nitrogen atoms that can inhibit catalyst activity.

The electronic and steric properties of phosphine ligands, for example, play a significant role. Electron-rich and bulky ligands generally enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The interplay between the ligand, substrate, and other reaction parameters ultimately dictates the efficiency and selectivity of the cross-coupling reaction on the this compound scaffold.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction generally proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Nitration of this compound Derivatives

The introduction of a nitro group (—NO₂) onto the pyrimidine ring is a key transformation. The nitration of derivatives of this compound is a critical step in the synthesis of more complex molecules.

A common precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791), undergoes nitration to yield 4,6-dihydroxy-2-methyl-5-nitropyrimidine. patsnap.com This reaction is often carried out using a mixture of nitric acid and sulfuric acid. google.com One method describes dissolving 4,6-dihydroxy-2-methylpyrimidine in concentrated sulfuric acid, followed by the addition of a halogenated organic solvent and then concentrated nitric acid. google.com Another approach utilizes a mixture of nitric acid, trichloroacetic acid, and acetic acid for the nitration of 4,6-dihydroxy-2-methylpyrimidine, achieving a high yield. epa.govresearchgate.netasianpubs.org Subsequent chlorination of the nitrated intermediate with reagents like phosphorus oxychloride or thionyl chloride affords 4,6-dichloro-2-methyl-5-nitropyrimidine. epa.govresearchgate.netasianpubs.orgchemicalbook.com

The synthesis of the related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, starts with diethyl malonate and involves a four-step process of nitration, cyclization, methylation, and chlorination. google.com The nitration step in this sequence uses concentrated or fuming nitric acid. google.com

Table 1: Synthesis of Nitrated Pyrimidine Derivatives

Starting Material Reagents Product Yield (%)
4,6-dihydroxy-2-methylpyrimidine Nitric acid, trichloroacetic acid, acetic acid 4,6-dihydroxy-2-methyl-5-nitropyrimidine 88.3% epa.govasianpubs.org
4,6-dihydroxy-2-methyl-5-nitropyrimidine Phosphorus oxychloride 4,6-dichloro-2-methyl-5-nitropyrimidine 82.6% epa.govasianpubs.org

Halogenation

Aromatic halogenation is another important electrophilic aromatic substitution reaction that introduces halogen atoms onto the pyrimidine ring. This reaction is typically catalyzed by a corresponding iron or aluminum trihalide. wikipedia.org While specific details on the direct halogenation of this compound are not extensively covered in the provided context, the general principles of aromatic halogenation would apply.

Ring-Opening and Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within the same molecule, leading to a structural isomer. wiley-vch.de One notable rearrangement is the Dimroth rearrangement, which involves the isomerization of heterocyclic systems through ring-opening and ring-closure steps. nih.gov This rearrangement can be influenced by factors such as pH, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and product. nih.gov While a specific example of this compound undergoing a Dimroth rearrangement is not detailed, this class of reaction is relevant to pyrimidine chemistry. nih.gov

For instance, the hydrolysis of 2-substituted 4,6-dihydroxy-5,5-dinitropyrimidines can lead to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives, indicating a ring-opening event. researchgate.net

Spectroscopic Analysis and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for unambiguous structure determination and the quantitative analysis of mixtures.

The ¹H NMR spectrum of 4,6-dichloro-2-methylpyrimidine is relatively simple, which facilitates straightforward characterization. The molecule possesses two distinct sets of protons: those of the methyl group and the lone proton on the pyrimidine (B1678525) ring.

Methyl Protons (C2-CH₃): These three equivalent protons are expected to appear as a sharp singlet in the spectrum. Their chemical shift is typically observed in the upfield region, influenced by the electron-withdrawing nature of the pyrimidine ring.

Ring Proton (C5-H): The single proton attached to the C5 carbon of the pyrimidine ring also appears as a singlet, as it has no adjacent protons to couple with. Its position is further downfield compared to the methyl protons, due to the deshielding effects of the electronegative nitrogen atoms and chlorine atoms in the heterocyclic ring. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.6Singlet3H
C5-H~7.4Singlet1H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration. washington.edu

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four unique carbon atoms in the structure.

Methyl Carbon (-CH₃): This carbon appears at the highest field (lowest ppm value) in the spectrum.

Ring Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring are significantly deshielded and appear at lower fields. The carbons directly bonded to chlorine (C4, C6) and the carbon situated between two nitrogen atoms (C2) are expected to be the most downfield. The C5 carbon, bonded to a hydrogen, will appear at a relatively higher field compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~25
C5~120
C4, C6~162
C2~168

Note: Predicted values are based on analogous structures and general substituent effects.

For more complex derivatives of this compound, or to confirm assignments unambiguously, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through two or three bonds). youtube.com In the simple case of the title compound, a COSY spectrum would show no cross-peaks, confirming the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com For this compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.6 ppm) to the methyl carbon signal (~25 ppm) and another cross-peak linking the C5-H proton signal (~7.4 ppm) to the C5 carbon signal (~120 ppm). tgc.ac.in

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. pleiades.online It is exceptionally powerful for piecing together molecular fragments. For this molecule, the methyl protons would show HMBC correlations to the C2 and C6 carbons of the ring. The C5-H proton would show correlations to the C4 and C6 carbons.

Table 3: Expected 2D NMR Correlations for this compound

ProtonHSQC Correlation (¹JCH)HMBC Correlations (²⁻³JCH)
-CH₃-CH₃ CarbonC2, C6
C5-HC5 CarbonC4, C6

Tautomerism involves the migration of a proton, often resulting in an equilibrium between two or more structural isomers. chemicalbook.com The compound this compound is structurally locked and does not exhibit tautomerism as it lacks a labile proton.

However, its common synthetic precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791), exists in a significant tautomeric equilibrium. It can exist in the dihydroxy form, a keto-enol form, or a diketo form, with the latter generally being the most stable. NMR spectroscopy is a primary tool for studying such equilibria, as the chemical shifts of the protons and carbons are sensitive to the tautomeric form present. chemicalbook.comsigmaaldrich.com The conversion of the dihydroxy precursor to the dichloro product is a key step in its synthesis, and understanding the precursor's tautomerism is crucial for controlling the reaction. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

For this compound (C₅H₄Cl₂N₂), the monoisotopic mass is 161.9806 Da. pnrjournal.com A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks for the molecular ion:

M⁺: The peak for the molecule containing two ³⁵Cl atoms.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.

The relative intensity of these peaks is approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms. Analysis of related compounds, such as 4,6-dichloro-2-(methylthio)pyrimidine, shows characteristic fragmentation patterns that can be extrapolated. researchgate.net Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or neutral molecules like hydrogen chloride (HCl). google.comresearchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[C₅H₄³⁵Cl₂N₂]⁺162Molecular Ion (M⁺)
[C₅H₄³⁵Cl³⁷ClN₂]⁺164M+2 Peak
[C₅H₄³⁷Cl₂N₂]⁺166M+4 Peak
[C₅H₄³⁵ClN₂]⁺127Loss of a Cl radical
[C₄H₁³⁵Cl₂N₂]⁺147Loss of a CH₃ radical

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS is invaluable for:

Reaction Monitoring: The synthesis of this compound from its precursors can be closely monitored to determine reaction completion and identify the formation of byproducts in real-time. nist.gov

Impurity Profiling: As this compound is often used in pharmaceutical synthesis, ensuring its purity is critical. LC-MS can detect and help identify process-related impurities, even at trace levels. For example, studies on related dichloropyrimidine derivatives have used advanced techniques like LC-QTOF-MS/MS to identify and quantify potential genotoxic impurities. The high sensitivity and selectivity of LC-MS make it the preferred method for quality control in the production of this important chemical intermediate.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with very high precision. For this compound, with a molecular formula of C₅H₄Cl₂N₂, HRMS provides an experimental mass that can be compared to the theoretical (calculated) exact mass. scbt.comchemicalbook.comsigmaaldrich.com

The presence of two chlorine atoms creates a distinctive isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a characteristic cluster of peaks for the molecular ion (M⁺), designated as [M], [M+2], and [M+4], with a relative intensity ratio of roughly 9:6:1. The precise measurement of the monoisotopic peak (containing only ³⁵Cl) by HRMS serves to unequivocally verify the compound's elemental formula.

Table 1: Theoretical Isotopic Mass Data for this compound (C₅H₄Cl₂N₂)

Ion Formula Isotope Composition Theoretical Mass (Da) Relative Abundance (%)
[M] C₅H₄(³⁵Cl)₂N₂ 161.98058 100.0
[M+2] C₅H₄(³⁵Cl)(³⁷Cl)N₂ 163.97763 65.0
[M+4] C₅H₄(³⁷Cl)₂N₂ 165.97468 10.6

Data calculated based on standard isotopic masses and abundances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its pyrimidine core, methyl group, and carbon-chlorine bonds.

C-H Stretching: The methyl group (CH₃) and the aromatic C-H bond on the pyrimidine ring exhibit stretching vibrations in the 2900-3100 cm⁻¹ region. libretexts.org

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which show characteristic stretching vibrations in the 1400-1650 cm⁻¹ range. These bands confirm the presence of the aromatic heterocyclic core.

C-Cl Stretching: The stretching vibrations for the carbon-chlorine bonds are typically strong and found in the lower wavenumber region of the spectrum, generally between 600-800 cm⁻¹.

Bending Vibrations: Various C-H bending vibrations for the methyl group and the ring appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H Stretch Pyrimidine Ring
2980-2870 C-H Stretch Methyl Group (-CH₃)
1650-1550 C=N and C=C Stretch Pyrimidine Ring
1470-1430 C-H Asymmetric Bend Methyl Group (-CH₃)
800-600 C-Cl Stretch Chloro-substituent

Assignments are based on general data for pyrimidine derivatives and functional groups. libretexts.orgvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system is a chromophore that absorbs UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals. The primary transitions observed are π → π* and n → π*.

The substituents on the pyrimidine ring—two electron-withdrawing chloro groups and one electron-donating methyl group—influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max_). Electron-withdrawing groups generally cause a hypsochromic (blue) shift to shorter wavelengths, while electron-donating groups can cause a bathochromic (red) shift to longer wavelengths. ijcrt.orgmdpi.com

Furthermore, the electronic spectrum of pyrimidine derivatives is often sensitive to the solvent environment, a phenomenon known as solvatochromism. ijcrt.orgnih.gov Changing the polarity of the solvent can stabilize the ground or excited state differently, leading to shifts in λ_max_. For many pyrimidine-based compounds, an increase in solvent polarity results in a bathochromic shift, particularly in emission spectra, indicating a more polar excited state. mdpi.comacs.org The protonation state of the nitrogen atoms in the pyrimidine ring, influenced by the pH of the solution, can also cause significant spectral shifts. ijcrt.orgmdpi.com

Table 3: Principles of UV-Vis Spectroscopy for this compound

Phenomenon Description Expected Effect on Spectrum
Electronic Transitions Promotion of electrons from π and n orbitals to π* orbitals. Characteristic absorption bands in the UV region.
Substituent Effects Electron-withdrawing (-Cl) and electron-donating (-CH₃) groups alter orbital energies. Shift in λ_max_ compared to unsubstituted pyrimidine.
Solvatochromism Differential stabilization of electronic states by solvents of varying polarity. Shift in λ_max_ upon changing the solvent.

| pH Effects | Protonation of ring nitrogens under acidic conditions. | Shift in λ_max_ due to changes in the electronic structure of the chromophore. ijcrt.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not publicly documented, the data from a closely related isomer, 4,6-dichloro-5-methylpyrimidine (B15144), illustrates the type of detailed information that can be obtained. nih.gov Analysis of this isomer revealed a nearly planar molecular structure. nih.gov In the crystal lattice, molecules were shown to be linked into inversion dimers through C-H···N hydrogen bonds. nih.gov

A crystallographic study of this compound would similarly yield precise data on its molecular geometry and intermolecular interactions in the solid state. This information is invaluable for understanding its physical properties and reactivity.

Table 4: Example Crystallographic Data for Isomeric 4,6-dichloro-5-methylpyrimidine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.463
b (Å) 7.827
c (Å) 11.790
**β (°) ** 93.233
**Volume (ų) ** 687.6

Data obtained for the isomer 4,6-dichloro-5-methylpyrimidine and serves as an illustrative example. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.govyoutube.com DFT calculations allow for the determination of optimized geometries, electronic properties of the ground state, and transition state energies. nih.gov This method is frequently applied to heterocyclic systems to understand their reactivity and spectral properties. ijcce.ac.irnih.gov

For pyrimidine (B1678525) derivatives, DFT is used to calculate properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals. These calculations help in predicting how the molecule will interact with other chemical species. For instance, studies on pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown that substituents can significantly impact electronic properties, with some derivatives exhibiting higher reactivity based on their calculated energy gaps. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO governs its electrophilicity (electron acceptor). youtube.comyoutube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov

In the context of dichloropyrimidines, FMO analysis is crucial for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Computational analyses of 2,4-dichloropyrimidines reveal that the distribution of the LUMO determines the site of nucleophilic attack. wuxiapptec.com For an unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, correctly predicting that nucleophilic attack will selectively occur there. wuxiapptec.comstackexchange.com However, the presence of other substituents can alter the LUMO distribution. An electron-donating group at the C-6 position, for example, can increase the LUMO lobe size at the C-2 position, making it a more favorable site for attack. wuxiapptec.com

For 4,6-dichloro-2-methylpyrimidine, the methyl group at C-2 is a weak electron-donating group. Based on the principles observed in related systems, the LUMO is expected to be primarily distributed at the C-4 and C-6 positions, making them the most likely sites for nucleophilic attack. The relative reactivity of C-4 versus C-6 would be influenced by the electronic and steric environment created by the C-2 methyl group.

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

ConceptDescriptionRelevance to this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor.Determines the molecule's potential to act as a nucleophile or base.
LUMO Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons, acts as an electron acceptor.The shape and location of the LUMO indicate the most electrophilic sites (C-4 and C-6) for nucleophilic attack. wuxiapptec.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

DFT calculations are instrumental in elucidating reaction pathways by identifying transition states (TS) and intermediates. By calculating the energy barriers associated with different potential mechanisms, chemists can predict the most likely course of a reaction. rsc.org

For dichloropyrimidines, a primary reaction is nucleophilic aromatic substitution (SNAr). Computational studies on 2,4-dichloropyrimidines have analyzed the transition states for nucleophilic attack at both the C-2 and C-4 positions. The relative energies of these transition states determine the regioselectivity of the reaction. wuxiapptec.com For example, with an electron-donating NHMe group at C-6, the calculated energy of the C-4 transition state is 1.00 kcal/mol higher than that of the C-2 transition state, indicating a preference for C-2 substitution. wuxiapptec.com Recent studies have also identified concerted SNAr (cSNAr) mechanisms, where the bond-making and bond-breaking occur in a single step, which can be verified through the computational identification of a single transition state. nih.gov

For this compound, a similar computational approach would involve modeling the transition states for a nucleophile attacking the C-4 and C-6 positions. The calculated activation energies would predict the regioselectivity, providing valuable guidance for synthetic chemists looking to functionalize the pyrimidine ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique is particularly valuable for understanding the conformational flexibility of molecules and their interactions with biological targets like proteins. acs.orgnih.gov

In drug discovery, MD simulations are applied to pyrimidine derivatives to assess the stability of ligand-receptor complexes. rsc.orgacs.org For instance, simulations have been used to study how pyrimidine-based inhibitors bind to the active site of enzymes like p38α MAP kinase or cholinesterases. acs.orgacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, and monitor how these interactions persist over time. acs.org One study on pyrimidine-based cholinesterase inhibitors used 250 ns MD simulations to investigate the stability of the docked compounds in the enzyme's binding pocket. acs.org

For this compound, while the molecule itself has limited conformational freedom, its derivatives designed as enzyme inhibitors would be prime candidates for MD studies. Simulations could predict how different substituents on the pyrimidine core interact with amino acid residues in a target protein's active site, helping to rationalize binding affinity and guide the design of more potent inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their activity. thieme-connect.com

QSAR models are widely developed for pyrimidine derivatives to predict their potential as anticancer agents, kinase inhibitors, or other biologically active molecules. nih.govthieme-connect.comnih.gov For example, a QSAR study on pyrimidine-urea inhibitors of TNF-α production successfully created a model to distinguish active from inactive compounds. acs.org Another study on pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors developed robust CoMFA and CoMSIA models (with cross-validated q² values of 0.663 and 0.730, respectively) to guide the design of new compounds. thieme-connect.com These models provide contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic character would enhance or diminish biological activity. thieme-connect.com

Derivatives of this compound could be systematically studied using QSAR. By synthesizing a library of related compounds and measuring their biological activity against a specific target, a predictive QSAR model could be built. This model would be invaluable for prioritizing the synthesis of new, untested derivatives with potentially higher potency. tandfonline.com

Table 2: Example of QSAR Model Parameters for Pyrimidine Derivatives (ALK Inhibitors)

Modelq² (cross-validated)r² (non-cross-validated)F-statisticPredictive Components
CoMFA 0.6630.9982401.9705
CoMSIA 0.7300.988542.9335
Data from a study on second-generation ALK inhibitors. thieme-connect.com

Retrosynthetic Analysis and In Silico Design of Novel Derivatives

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by conceptually reversing synthetic reactions. advancechemjournal.comwikipedia.org This process helps in designing logical and efficient synthetic routes. advancechemjournal.com

The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine (B92328) derivative. testbook.com For this compound, the retrosynthesis would logically lead back to 2-methyl-4,6-dihydroxypyrimidine (or its tautomer, 6-hydroxy-2-methylpyrimidin-4-one). This intermediate can be formed from the reaction of diethyl malonate and acetamidine (B91507). The dihydroxy intermediate is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the target molecule.

This retrosynthetic logic can be extended to the in silico design of novel derivatives. Computational tools can suggest new target molecules based on QSAR or docking results. rsc.orgtandfonline.com Once a promising virtual compound is identified, retrosynthetic analysis helps to determine if a viable synthetic pathway exists, ensuring that computational design efforts are directed toward molecules that can be practically synthesized in the laboratory. rsc.orgfigshare.com

Applications in Advanced Medicinal Chemistry and Drug Discovery

A Linchpin in Pharmaceutical Synthesis

4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3) is a highly valued intermediate in the pharmaceutical industry due to its reactive dichloropyrimidine core. innospk.comchemicalbook.com This structure allows for sequential and site-selective reactions, making it an ideal scaffold for constructing complex drug molecules.

Crafting the Anticancer Drug Dasatinib and Its Derivatives

A prominent application of this compound is in the synthesis of Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of certain types of leukemia. innospk.comchemicalbook.com The synthesis involves the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-formamide with this compound. google.comgoogle.com This reaction forms a key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is then further reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib. chemicalbook.comgoogle.com

The versatility of this compound extends to the creation of various Dasatinib derivatives. chemicalbook.comhsppharma.compharmaffiliates.com Researchers have explored modifications to the core structure to develop new anticancer agents. nih.gov

Significant research has been dedicated to optimizing the synthesis of Dasatinib to improve yield and purity. Various synthetic routes have been developed, often focusing on the efficient coupling of the thiazole (B1198619) and pyrimidine (B1678525) moieties. asianpubs.orgchemicalbook.com For instance, different bases and solvents have been investigated to enhance the reaction between 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (B1230067) and this compound. google.com

A crucial aspect of pharmaceutical manufacturing is the identification and control of impurities. In the synthesis of Dasatinib, potential impurities can arise from side reactions or unreacted starting materials. Methods such as liquid chromatography-mass spectrometry (LC/MS) are employed to identify and quantify these impurities, ensuring the quality and safety of the final drug product. researchgate.net

A Key Component in the Synthesis of the Antihypertensive Drug Moxonidine

This compound also plays a role in the synthesis of Moxonidine, a centrally acting antihypertensive drug. nbinno.com The synthesis involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine with methanol (B129727) in the presence of a base. justia.comgoogle.com This key intermediate is itself prepared from 5-amino-4,6-dichloro-2-methylpyrimidine. googleapis.comgoogle.com The process has been optimized by exploring different reaction conditions and bases to improve yields and purity. justia.comgoogle.comgoogleapis.comgoogle.com

A Scaffold for Novel Pyrimidine-Based Therapeutics

The pyrimidine core of this compound is a common feature in a wide array of therapeutic agents. Its ability to be readily modified allows for the development of novel compounds targeting various diseases. innospk.com For example, pyrimidine derivatives have been investigated as bone anabolic agents for treating osteoporosis. nih.gov In one study, a series of pyrimidine derivatives were synthesized and evaluated for their ability to promote osteogenesis, with one compound showing significant efficacy in both in vitro and in vivo models. nih.gov

Furthermore, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed and synthesized as potential inhibitors of the EGFRT790M/L858R kinase for the treatment of non-small cell lung cancer. nih.gov These examples highlight the broad therapeutic potential of pyrimidine-based compounds derived from this compound. google.com

Unraveling Structure-Activity Relationships (SAR)

The biological activity of therapeutic agents is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies of this compound analogues are crucial for understanding how modifications to the molecule affect its therapeutic properties.

The Influence of Substituent Modifications on Biological Potency

The reactivity of the two chlorine atoms on the pyrimidine ring allows for the introduction of various substituents, leading to the generation of diverse chemical libraries for biological screening. The nature and position of these substituents can significantly impact the biological activity of the resulting compounds.

For example, in the development of Dasatinib conjugates, amino acid and fatty acid chains were attached to the core molecule. nih.gov Screening these derivatives against various kinases revealed that the potency and specificity of inhibition were highly dependent on the nature of the appended group. nih.gov This suggests that modifications to the substituents can fine-tune the interaction of the drug with its biological target.

Similarly, in the design of novel antiplasmodial agents, the substitution pattern on a 2-phenoxybenzamide (B1622244) scaffold, which can be conceptually related to modifications of a pyrimidine core, was found to be critical for activity against P. falciparum. mdpi.com The size and electronic properties of the substituents had a profound impact on both the antiplasmodial activity and cytotoxicity. mdpi.com

These studies underscore the importance of systematic modifications to the this compound scaffold in the rational design of new and more effective therapeutic agents.

Design and Synthesis of Focused Compound Libraries

The design of focused compound libraries is a strategic approach in drug discovery to explore the chemical space around a specific molecular scaffold known to interact with a particular biological target or family of targets. researchgate.netnih.govnih.gov this compound serves as a versatile scaffold for generating such libraries due to its reactive chlorine atoms at the C4 and C6 positions, which allow for differential substitution and the introduction of diverse chemical functionalities. chemicalbook.com

The process of designing these libraries often begins with in silico methods to create virtual libraries. researchgate.net These computational approaches help in selecting building blocks and predicting the properties of the resulting compounds. For scaffolds like this compound, a common strategy involves the creation of a virtual library by enumerating possible products from reactions with a diverse set of amines, alcohols, or other nucleophiles. nih.gov The selection of reagents for the library synthesis is crucial and is often guided by the desire to explore a wide range of physicochemical properties and to generate molecules with "drug-like" characteristics. researchgate.net

A key aspect of using this compound in library synthesis is the differential reactivity of the two chlorine atoms. This allows for sequential and site-selective introduction of different substituents. For instance, one chlorine can be displaced under milder conditions, followed by the displacement of the second chlorine under more forcing conditions or with a more reactive nucleophile. This stepwise approach significantly increases the complexity and diversity of the resulting compound library.

One common approach is the synthesis of 2,4-diaminopyrimidine (B92962) libraries. While starting from 2,4-diamino-6-hydroxypyrimidine, the initial chlorination step to produce 2,4-diamino-6-chloropyrimidine is analogous to the reactivity of the target compound's scaffold. mdpi.com Subsequent reactions, such as nucleophilic substitution and Suzuki coupling, can be employed to build a library of compounds with diverse substitutions at the 5- and 6-positions of the pyrimidine ring. mdpi.com For example, a library of 2,4-diaminopyrimidine derivatives was synthesized in five steps, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection, starting from the corresponding hydroxypyrimidine. mdpi.com

The table below illustrates a general scheme for the synthesis of a focused library starting from this compound.

StepReactionReagents and ConditionsProduct
1First Nucleophilic SubstitutionThis compound, Amine 1 (R1-NH2), Base, Solvent (e.g., DIPEA, THF)4-amino-6-chloro-2-methylpyrimidine derivative
2Second Nucleophilic Substitution4-amino-6-chloro-2-methylpyrimidine derivative, Amine 2 (R2-NH2), Harsher conditions or catalyst4,6-diamino-2-methylpyrimidine derivative

Biological Activity of Pyrimidine Derivatives

The pyrimidine core is a key structural motif in a vast number of biologically active compounds. The specific substitution pattern on the pyrimidine ring dictates the type and potency of the biological activity. Derivatives of this compound are precursors to a wide array of compounds with significant pharmacological properties.

Anticancer Agents and Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors. acs.org Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. acs.org

Derivatives of dichloropyrimidines have been explored as potent inhibitors of various kinases. For instance, a series of 2,4-dichloro-6-methylpyrimidine derivatives were designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, particularly for non-small cell lung cancer (NSCLC) harboring T790M/L858R mutations. nih.gov One of the most promising compounds, L-18, demonstrated significant inhibitory activity against the mutant EGFR kinase and strong anti-proliferative effects against H1975 cancer cells. nih.gov

Furthermore, this compound is a key intermediate in the synthesis of Dasatinib, a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

The table below summarizes the activity of a selected 2,4-dichloro-6-methylpyrimidine derivative.

CompoundTarget KinaseCell LineIC50 ValueReference
L-18EGFRT790M/L858RH19750.65 ± 0.06 μM nih.gov

Antiviral and Antibacterial Agents

Pyrimidine derivatives have a long history as antiviral agents, with many acting as nucleoside analogs that interfere with viral replication. nih.govnih.gov While not all are directly synthesized from this compound, the pyrimidine core is fundamental to their activity. For instance, Zidovudine (AZT), a cornerstone of early HIV therapy, is a deoxythymidine analog. nih.gov Ganciclovir, another pyrimidine nucleoside analog, is effective against cytomegalovirus (CMV). nih.gov The synthesis of such modified nucleosides can involve the use of functionalized pyrimidines.

In the realm of antibacterial agents, pyrimidine derivatives have shown significant potential. researchgate.netias.ac.in A variety of pyrimidine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.netekb.eg For example, certain pyrimidine derivatives have demonstrated better inhibitory action against both types of bacteria when compared to standard drugs like ampicillin (B1664943) and ciprofloxacin. researchgate.netresearchgate.net The antimicrobial activity is often associated with the specific substituents on the pyrimidine ring, which can be introduced using precursors like this compound. nih.gov

The following table highlights the antibacterial activity of some pyrimidine derivatives.

Compound ClassBacterial StrainsActivityReference
Thiazolo[4,5-d]pyrimidine derivativesStaphylococcus aureus, Escherichia coliModerate to significant inhibition ekb.eg
5-amino-1,3,4-thiadiazole-2-yl-pyrimidin-2(1H)-one derivativesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliPromising activity compared to ciprofloxacin ias.ac.in

Anti-inflammatory Properties

Certain pyrimidine derivatives have been investigated for their anti-inflammatory effects. nih.gov The anti-inflammatory activity is often linked to the inhibition of enzymes or signaling pathways involved in the inflammatory response. The versatile nature of the this compound scaffold allows for the synthesis of a wide range of derivatives that can be screened for such properties.

Herbicidal Activity

Aryloxyphenoxypropionates are a known class of herbicides, and the introduction of a pyrimidinyloxy moiety can lead to potent herbicidal activity. researchgate.net A series of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives have been synthesized and shown to possess good herbicidal activities against various weeds, including barnyard grass. researchgate.netumich.edu Some of these compounds were found to be more potent than the commercial herbicide cyhalofop. researchgate.net The synthesis of these herbicides can utilize the reactivity of dichloropyrimidines to form the ether linkage with the phenoxypropionate core.

Additionally, derivatives of the fungicide kresoxim-methyl, which contain a pyrimidinylphenyl group, have demonstrated significant herbicidal properties. nih.gov For example, compound 5c from a synthesized series showed 100% inhibition against several broadleaf weeds at a low application rate. nih.gov

The table below shows the herbicidal activity of a selected pyrimidine derivative.

CompoundWeedsInhibitionReference
5c (a (pyridinylphenoxymethylene)phenyl methoxyiminoacetate)Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata100% at 37.5 g a.i./ha nih.gov

Other Pharmacological Applications (e.g., Antihypertensive)

The pyrimidine scaffold is also present in compounds with other pharmacological activities, including antihypertensive properties. nih.govresearchgate.netmdpi.com Several series of pyrimidine derivatives have been synthesized and shown to effectively lower blood pressure in animal models. nih.govnih.gov For instance, some tetrahydropyrimidine-2-thione derivatives were found to be more potent than the reference drug nifedipine. nih.gov The design of these compounds often involves creating structural analogs of known cardiovascular drugs, incorporating the pyrimidine ring as a core element. mdpi.com

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological potential of derivatives synthesized from the scaffold this compound has been explored across various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. Both in vitro and in vivo studies have been conducted to assess their efficacy and mechanism of action.

In Vitro Studies

A significant body of research has focused on the in vitro evaluation of these compounds against different biological targets.

Derivatives of this compound have been investigated as potential anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). nih.gov A series of 2,4-dichloro-6-methyl pyrimidine derivatives were designed and synthesized as potential inhibitors of the EGFRT790M/L858R mutant kinase. nih.gov Among the synthesized compounds, L-18 demonstrated significant inhibitory activity against the EGFRT790M/L858R kinase (81.9% inhibition) and potent antiproliferative activity against H1975 cells, which harbor this mutation, with an IC50 value of 0.65 ± 0.06 μM. nih.gov Notably, L-18 showed no toxicity to normal LO-2 cells. nih.gov Further cellular mechanism studies revealed that L-18 could dose-dependently induce apoptosis and block the cell cycle in H1975 cells, as well as inhibit cell migration and invasion. nih.gov

In another study, chalcone (B49325) hybrids of 4,6-dichloropyrimidine (B16783) were synthesized and evaluated for their anticancer activity against the A549 human lung cancer cell line. rasayanjournal.co.in The compounds 1c-thiourea and 1d-urea displayed the highest cytotoxic potential with IC50 values of 91.36 μM and 128.14 μM, respectively. rasayanjournal.co.in

Additionally, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated against a panel of cancer cell lines. mdpi.com Compound 7b exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 0.48 ± 0.11 μM and 0.74 ± 0.13 μM, respectively, while showing significantly lower cytotoxicity to normal human hepatocyte (LO2) cells. mdpi.com Mechanistic studies in MCF-7 cells indicated that compound 7b could inhibit cell migration, induce S-phase cell cycle arrest, and trigger mitochondria-related apoptosis. mdpi.com

CompoundTarget/Cell LineActivity (IC50 in µM)Reference
L-18H1975 (NSCLC)0.65 ± 0.06 nih.gov
1c-thioureaA549 (Lung Cancer)91.36 rasayanjournal.co.in
1d-ureaA549 (Lung Cancer)128.14 rasayanjournal.co.in
7bMCF-7 (Breast Cancer)0.48 ± 0.11 mdpi.com
HeLa (Cervical Cancer)0.74 ± 0.13

The anti-inflammatory potential of pyrimidine derivatives has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. A study on pyrimidine derivatives as selective COX-2 inhibitors demonstrated that compounds L1 and L2 exhibited high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam (B1676189) and superior to piroxicam. researchgate.netmdpi.comnih.gov These compounds also showed dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cell growth and reduced levels of reactive oxygen species (ROS), indicating antioxidant properties. researchgate.netmdpi.com

CompoundTargetActivityReference
L1COX-2High selectivity, comparable to Meloxicam researchgate.netmdpi.comnih.gov
L2COX-2High selectivity, comparable to Meloxicam

In the context of neurodegenerative disorders such as Alzheimer's disease, protein kinases are promising therapeutic targets. A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and evaluated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4). The ATPase inhibition assay revealed that compounds 9 and 14 had the highest affinity towards MARK4, with IC50 values in the micromolar range. nih.gov

CompoundTarget KinaseActivity (IC50)Reference
9MARK4Micromolar (µM) range nih.gov
14MARK4Micromolar (µM) range

In Vivo Studies

While in vitro studies provide valuable initial data, in vivo evaluation is crucial to determine the pharmacological effects in a whole organism.

The most promising EGFR inhibitor, L-18 , was further evaluated for its in vivo anticancer efficacy in a mouse xenograft model using H1975 cells. nih.gov The results demonstrated that L-18 exhibited significant anticancer effects in this model. nih.gov Importantly, toxicological evaluations indicated that L-18 did not cause obvious injury to the mice during the administration period. nih.gov

In a murine influenza A virus-infection model, intraperitoneal administration of the gemcitabine (B846) derivative 2h led to a reduction in viral RNA levels in the lungs and alleviated infection-mediated pulmonary infiltrates. nih.gov Furthermore, this compound was shown to inhibit the replication of SARS-CoV-2 in human lung cells at subtoxic concentrations. nih.gov

Environmental Science and Sustainability Considerations

Environmental Fate and Transport of Pyrimidine (B1678525) Derivatives

The journey of a chemical compound through the environment—its fate and transport—is governed by a complex interplay of physical, chemical, and biological processes. For pyrimidine derivatives, these processes determine their persistence, mobility, and the nature of the breakdown products they form.

Degradation Pathways and Metabolites in Various Environmental Compartments

Once released into the environment, pyrimidine derivatives are subject to various degradation processes. The fundamental pyrimidine ring can be broken down by microorganisms through several metabolic pathways. A common route is the reductive pathway, where the pyrimidine ring is opened and ultimately degraded into simple, highly soluble products such as β-alanine, ammonia, and carbon dioxide. This process is crucial for preventing the long-term persistence of the basic pyrimidine structure in the environment.

The presence of chlorine atoms on the pyrimidine ring, as in 4,6-dichloro-2-methylpyrimidine, significantly influences its environmental behavior. Microbial degradation is a primary mechanism for the breakdown of many chlorinated organic compounds in soil. Specific microorganisms have evolved the ability to use these compounds as a source of energy, often through a process called dehalogenation, where chlorine atoms are removed from the molecule. The subsequent metabolites would likely be hydroxylated pyrimidines, which can then be further degraded.

In aquatic environments, photodegradation, or the breakdown of chemicals by sunlight, can also play a role. However, studies on the fundamental pyrimidine structure have shown that the quantum yield for photodamage is generally low, suggesting that this may not be the most rapid degradation pathway. Abiotic processes like hydrolysis, the reaction with water, can also contribute to the breakdown of dichloropyrimidines, although the rate is dependent on environmental conditions such as pH and temperature.

The specific metabolites of this compound in soil, water, and air are not well-documented in publicly available literature. However, based on the degradation of other chlorinated aromatics, potential intermediates could include mono-chlorinated pyrimidines, hydroxylated derivatives, and ultimately, cleavage of the pyrimidine ring to form smaller organic acids and inorganic products.

Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is a key factor in its potential to cause long-term harm. It is often measured by its half-life—the time it takes for half of the initial amount of the substance to degrade. Some pyrimidine derivatives, particularly those designed as herbicides, are formulated to be persistent to provide long-lasting weed control, and can remain active in soil and compost for months to years.

For industrial pyrimidines, the persistence can vary. A safety data sheet for the related compound 4,6-dichloropyrimidine (B16783) indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT). chemicalbook.comdcfinechemicals.com This suggests that the compound is not expected to remain in the environment for extended periods.

Ecotoxicology of Pyrimidine Compounds

The ecotoxicology of a substance examines its adverse effects on the living organisms that constitute an ecosystem. For pyrimidine compounds, this includes their impact on a wide range of life forms, from microorganisms to plants, invertebrates, and vertebrates.

Impact on Aquatic and Terrestrial Ecosystems

The introduction of pyrimidine derivatives into aquatic and terrestrial environments can have varied effects. In terrestrial ecosystems, some pyrimidine-based herbicides are known to pose risks primarily to non-target terrestrial plants through spray drift and runoff. fishersci.com These compounds are designed to be selective for broadleaf weeds, but can still harm other susceptible plant species, potentially altering the composition of plant communities. fishersci.com

In aquatic ecosystems, the toxicity of pyrimidine derivatives is a significant concern. Safety data for 4,6-dichloropyrimidine indicates that it is "very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment". fishersci.com This suggests that even at low concentrations, this related compound could harm fish, invertebrates, and algae, disrupting the ecological balance of aquatic systems.

Toxicity to Non-Target Organisms

The toxicity of pyrimidine compounds to organisms that are not the intended target of their use is a critical aspect of their environmental risk assessment. This includes a wide range of species that may be exposed through contaminated soil, water, or food sources.

While comprehensive ecotoxicological data for this compound is scarce, information on the closely related 4,6-dichloropyrimidine provides some insight. It is classified as harmful if swallowed or in contact with skin. nih.gov A safety data sheet for 4,6-dichloropyrimidine provides a specific aquatic toxicity value for fish.

Ecotoxicity of 4,6-Dichloropyrimidine

OrganismTestEndpointValueReference
Zebrafish (Danio rerio)96-hour LC50 (semi-static)Mortality0.84 mg/L fishersci.com
Water Flea (Daphnia magna)48-hour LC50ImmobilizationData not available fishersci.comoasis-lmc.org
Freshwater AlgaeEC50Growth InhibitionData not available fishersci.com

The LC50 (Lethal Concentration 50) is the concentration of a chemical in water that kills 50% of the test organisms within a specified timeframe. The value of 0.84 mg/L for Zebrafish indicates a high level of toxicity. Although specific data for invertebrates and algae are not available, the general classification of "very toxic" suggests that these organisms are also sensitive to this compound.

Remediation Strategies for Contaminated Environments

In the event of environmental contamination with chlorinated pyrimidines like this compound, several remediation strategies can be employed to clean up the affected soil and water. The choice of method depends on the nature and extent of the contamination, as well as the specific characteristics of the site.

For soil contamination, a direct approach is excavation and removal , where the contaminated soil is physically dug up and transported to a licensed disposal facility. This method is effective but can be costly and disruptive. Thermal desorption is another technique where contaminated soil is heated to vaporize the pollutants, which are then collected and treated.

In-situ remediation techniques, which treat the contamination in place without excavation, are often more cost-effective and less disruptive. One of the most promising in-situ methods for chlorinated organic compounds is chemical reduction . This typically involves injecting a reducing agent into the subsurface to chemically transform the contaminant into less harmful substances. Zero-valent iron (ZVI) is a commonly used reducing agent that has been shown to be effective in degrading a variety of chlorinated compounds. The iron donates electrons that facilitate the removal of chlorine atoms from the contaminant molecules. Bimetallic nanoparticles, such as palladium-coated ZVI, can further enhance the degradation efficiency. nih.gov

Bioremediation harnesses the power of microorganisms to break down contaminants. This can involve enhanced reductive dechlorination , where the subsurface environment is made more conducive for naturally occurring bacteria that can dechlorinate the contaminants. This may involve adding biostimulants or engineered microorganisms to the contaminated area. oasis-lmc.org

For contaminated water, pump-and-treat systems can be used, where groundwater is pumped to the surface and treated using methods like adsorption onto activated carbon or advanced oxidation processes. Advanced oxidation processes, such as the Fenton reaction, use powerful hydroxyl radicals to mineralize organic pollutants. In industrial settings, wastewater containing pyridine (B92270) and its derivatives can be treated using specialized adsorption resins. seplite.com

Remediation StrategyDescriptionTarget Media
Excavation and Removal Physical removal of contaminated soil for off-site disposal.Soil
Thermal Desorption Heating soil to vaporize contaminants for collection and treatment.Soil
In-Situ Chemical Reduction (ISCR) Injection of reducing agents like zero-valent iron (ZVI) to degrade contaminants in place.Soil, Groundwater
Bioremediation Use of microorganisms to break down contaminants, often through enhanced reductive dechlorination.Soil, Groundwater
Pump-and-Treat Pumping contaminated groundwater to the surface for treatment.Groundwater
Adsorption Using materials like activated carbon or specialized resins to capture contaminants.Water
Advanced Oxidation Processes (AOPs) Using highly reactive species like hydroxyl radicals to destroy pollutants.Water

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies on this compound are limited, research on analogous chlorinated and nitrogen-heterocyclic compounds provides insight into potential degradation pathways.

Fenton and Electro-Fenton Processes: The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and an iron catalyst, is a potent AOP for oxidizing a wide range of organic molecules. nih.gov The electro-Fenton method, an electrochemical variation, has shown high efficiency in degrading nitrogen-heterocyclic compounds. For instance, a study on indole, a nitrogen-heterocyclic compound, demonstrated a 97% removal rate using the electro-Fenton process, with degradation occurring through both hydroxyl oxidation and anodic oxidation. nih.gov Research on chlorophenols also indicates that the Fenton-like oxidation is highly efficient in their degradation. nih.gov However, it is crucial to manage operating conditions carefully, as using substoichiometric amounts of H₂O₂ can lead to the formation of toxic chlorinated byproducts like PCBs and dioxins. nih.gov

Ozonation: Ozonation is another effective AOP for treating water contaminated with chlorinated organic compounds. Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that its degradation rate increases with higher pH levels. nih.gov Catalytic ozonation, which employs a catalyst to enhance the process, has been used to degrade other heterocyclic compounds like 4-methylquinoline, with a degradation of 77.8% and a chemical oxygen demand (COD) removal of 29.2% in 30 minutes using a fluorinated ceramic honeycomb catalyst. nih.gov The primary degradation mechanism involves the generation of highly reactive oxygen species, with the hydroxyl radical playing a major role. nih.gov

Photocatalysis: Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is a promising technology. The process, often induced by UV-A light, has been explored for the decay of dichlorvos, another organochlorine compound. nih.gov The degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) has been successfully demonstrated using various photocatalysts. For example, Ag/AgBr nanoparticles under visible light achieved an 89.39% degradation of 2,4-DCP after 5 hours. rsc.org Another study coupling low-temperature plasma with TiO₂ photocatalysis also showed effective removal of 2,4-DCP. nih.gov The mechanism involves the generation of hydroxyl radicals that attack the organic molecule. nih.gov

Table 1: Efficacy of Advanced Oxidation Processes on Related Compounds

AOP Method Target Compound Catalyst/Conditions Removal Efficiency Source(s)
Electro-Fenton Indole - 97% nih.gov
Catalytic Ozonation 4-Methylquinoline Fluorinated Ceramic Honeycomb 77.8% degradation in 30 min nih.gov
Photocatalysis 2,4-Dichlorophenol Ag/AgBr Nanoparticles 89.39% degradation in 5 hours rsc.org
Photocatalysis Dichlorvos UV-A/TiO₂ Rate dependent on O₂ flow nih.gov
Fenton-like Oxidation 4-Chlorophenol H₂O₂/Fe³⁺ Complete breakdown with stoichiometric H₂O₂ nih.gov

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are cost-effective and environmentally friendly technologies that utilize microorganisms and plants, respectively, to remove or neutralize pollutants from contaminated soil and water.

Bioremediation: This approach relies on the metabolic capabilities of microorganisms to break down contaminants. The microbial degradation of herbicides is a well-studied field, providing a basis for the potential bioremediation of this compound. nih.gov For example, the degradation pathway for 2,4-D is well-elucidated in several microorganisms, including Cupriavidus necator JMP134. creative-proteomics.com The process typically involves a series of enzymatic reactions that cleave the molecule into smaller, less toxic compounds that can be funneled into the tricarboxylic acid cycle. creative-proteomics.com Similarly, various bacterial and fungal species have been identified that can biodegrade the insecticide chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloropyridinol (TCP), primarily through the action of hydrolase enzymes. nih.gov The degradation of pyrimidine bases themselves occurs in many organisms via a reductive pathway, breaking them down into non-toxic, water-soluble products like β-alanine. nih.gov

Phytoremediation: Phytoremediation uses plants to clean up contaminated environments. researchgate.netresearchgate.net This can occur through several mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown within the plant), and rhizodegradation (breakdown in the root zone by associated microbes). hu.edu.jo Studies have demonstrated the potential of plants to remediate soils contaminated with organic pollutants. For instance, sunflowers (Helianthus annuus) have been shown to effectively remove pyrene (B120774), a polycyclic aromatic hydrocarbon, from soil, with removal percentages increasing in planted soil compared to unplanted controls. mdpi.com The plant accumulates the contaminant primarily in its above-ground parts. mdpi.com Similarly, the combination of sorghum (Sorghum bicolor) and Pseudomonas bacteria has been shown to be a suitable alternative for the remediation of pyrene-contaminated soils. hu.edu.jo While direct studies on this compound are not available, the principles of phytoremediation of other organic and chlorinated compounds suggest its potential applicability. researchgate.netresearchgate.net

Table 2: Examples of Bioremediation and Phytoremediation for Related Contaminants

Remediation Type Organism/Plant Target Contaminant Key Findings Source(s)
Bioremediation Cupriavidus necator JMP134 2,4-Dichlorophenoxyacetic acid (2,4-D) Elucidated multi-step enzymatic degradation pathway. creative-proteomics.com
Bioremediation Various bacteria and fungi Chlorpyrifos and TCP Degradation primarily through hydrolase enzymes. nih.gov
Phytoremediation Sunflower (Helianthus annuus) Pyrene 58.86% pyrene removal from soil at 300 mg/kg concentration after 86 days. mdpi.com
Phytobioremediation Sorghum (Sorghum bicolor) with Pseudomonas Pyrene Enhanced degradation compared to unplanted soil. hu.edu.jo

Adsorption and Filtration Technologies

Adsorption and membrane filtration are physical separation processes widely used in water treatment to remove a broad range of contaminants, including organic micropollutants.

Adsorption: This technique involves the accumulation of substances on the surface of a solid adsorbent. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure. Studies have shown that the adsorption of herbicides like 2,4-D and MCPA on carbon black is highly dependent on pH, with the most favorable adsorption occurring in an acidic environment. nih.gov The surface chemistry of the adsorbent plays a more critical role than its porous structure in these cases. nih.gov The efficiency of granular activated carbon (GAC) can be enhanced through various treatments. For example, heat treatments combining methane (B114726) and steam have been shown to significantly improve the adsorption of 2-methylisoborneol (B1147454) (MIB). nih.gov Biochar, a sustainable and low-cost material derived from sources like rice husks, has also been demonstrated as a viable alternative to GAC for the adsorption of 2,4-D. waterrf.org

Filtration Technologies: Membrane filtration processes, particularly nanofiltration (NF) and reverse osmosis (RO), are effective barriers for removing organic micropollutants. nih.gov Nanofiltration membranes have been shown to achieve high retention of dissolved organic carbon (DOC) and adsorbable organic halogens (AOX), which are precursors to disinfection by-products. nih.gov For instance, studies on the removal of the herbicide dichloroaniline showed that different nanofiltration membranes can retain the compound to varying extents based on the membrane material and operating conditions. youtube.com Organic solvent nanofiltration is an emerging application that allows for the separation of molecules from organic solvents at low temperatures, offering an energy-efficient alternative to traditional methods like distillation. acs.org

Table 3: Performance of Adsorption and Filtration for Similar Pollutants

Technology Adsorbent/Membrane Target Pollutant Key Performance Metric Source(s)
Adsorption Carbon Black (modified) 2,4-D Monolayer adsorption capacity of 0.340 mmol/g nih.gov
Adsorption Rice Husk Biochar 2,4-D Viable alternative to GAC and MWCNTs waterrf.org
Nanofiltration Polyamide & Cellulose Acetate Dichloroaniline High retention, dependent on membrane material youtube.com
Nanofiltration SB90 Membrane Dissolved Organic Carbon (DOC) ~70% retention nih.gov

Sustainable Synthesis and Waste Management in Pyrimidine Production

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Sustainable Synthesis: Traditional methods for synthesizing pyrimidines often involve multiple steps and the use of harsh reagents. Modern approaches focus on developing more sustainable routes. One promising strategy is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials. For example, a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed. researchgate.net This process is highly atom-economical, liberating only hydrogen and water as byproducts. researchgate.net Other green methods include microwave-assisted synthesis and the use of eco-friendly catalysts like nano ZnO, which can lead to high yields and simple workups. researchgate.net The use of water as a green solvent in the synthesis of substituted pyrimidines is another sustainable approach being explored. nih.gov A "deconstruction-reconstruction" strategy has also been devised, which allows for the diversification of complex pyrimidine structures, providing a flexible method for late-stage modifications in drug discovery and development. purkh.com

Waste Management: Effective waste management in the chemical industry is crucial for environmental protection and economic efficiency. Key strategies include process optimization to maximize the yield of the desired product and minimize by-products. This can be achieved through the use of highly selective catalysts and precise control over reaction conditions. The concept of a circular economy is promoted through industrial symbiosis, where the waste from one process becomes a raw material for another. Recycling and recovery of materials are also central to sustainable waste management. This includes the recovery and reuse of solvents through techniques like distillation and the regeneration of spent catalysts. In the context of pyrimidine metabolism, cells employ a "salvage pathway" to recycle pyrimidine bases from nucleotide degradation, which is a less energy-intensive process than de novo synthesis. nih.gov This biological principle of recycling can serve as a model for developing more sustainable industrial processes.

Q & A

Q. What strategies enable regioselective functionalization of this compound for heterocyclic drug intermediates?

  • Methodology : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions at the 4-position. For 6-position selectivity, employ sterically hindered bases (e.g., DBU) to direct nucleophilic attack. Validate regiochemistry via NOESY or X-ray .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.